GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

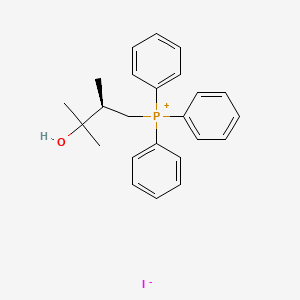

Geranylgeranyl diphosphate, trisammonium salt (GGPP) is a compound that plays a significant role in the isoprenoid pathway, mediating the function of various plant metabolites . It is synthesized by GGPP synthases in plants . The compound is also known as GGPP, all trans-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraenyl pyrophosphate ammonium salt .

Synthesis Analysis

GGPP is produced in the isoprenoid pathway and is synthesized by GGPP synthases in plants . The synthesis occurs through a condensation reaction involving two isoprenoid substrates, farnesyl diphosphate (FDP, 15 carbons long) and isopentenyl pyrophosphate (IPP, 5 carbons long) .

Molecular Structure Analysis

The empirical formula of GGPP is C20H36O7P2 · xNH3, and its molecular weight is 450.44 (free acid basis) . The structure of GGPP has been reviewed using available yeast and human GGDPS structures, and AlphaFold modeling has been used to complete unsolved structural aspects of these models .

Chemical Reactions Analysis

GGPP is the source of the isoprenoid donor in protein geranylgeranylation reactions . Geranylgeranylation involves the attachment of one or two 20-carbon isoprenoid groups (geranylgeranyl chains) to cysteine residues near the C-terminus of a CaaX or CaaX-like motif .

Physical And Chemical Properties Analysis

GGPP is a solution with a concentration of approximately 1 mg/mL in methanol: NH4OH (7:3). It is stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Geranylgeranyl diphosphate (GGDP) is synthesized through various chemical reactions, including the use of geraniol, geranyl chloride, and trisammonium salt. This process involves steps like phosphonation, halogen replacement by diphosphate, and hydroxy replacement by halogen (Woodside, Huang, & Poulter, 2003).

Role in Enzyme Inhibition

- GGDP synthase, a critical enzyme in isoprenoid biosynthesis, can be inhibited by certain triazole bisphosphonates. This inhibition affects geranylgeranylation and demonstrates potential as a treatment for malignancies characterized by excessive protein secretion (Wills, Allen, Holstein, & Wiemer, 2015).

Molecular Mechanisms in Cell Proliferation

- The process of geranylgeranylation, linked to GGDP, plays a role in the anti-proliferative effects of various clinical agents. Inhibiting GGDP synthase offers a way to block this process, which is relevant in understanding the molecular mechanisms linking GGDP to cell proliferation and survival, especially in the context of certain malignancies (Agabiti, Liang, & Wiemer, 2016).

Role in Diterpene Production in Yeast

- Engineering the yeast farnesyl diphosphate synthase Erg20p to produce GGDP has led to significant improvements in the production of various diterpenes. This has implications for the sustainable and economic production of terpenes, which have diverse applications ranging from pharmaceuticals to biofuels (Ignea et al., 2015).

Biochemical Pathways in Archaebacteria

- In the Archaebacterium Sulfolobus acidocaldarius, GGDP plays a role in the biosynthesis of ether-linked lipids. This has led to the discovery of specific enzymes like geranylgeraniol kinase and geranylgeranyl phosphate kinase, which are involved in the phosphorylation of geranylgeraniol, a step in the biosynthesis of archaebacterial ether-linked lipids (Ohnuma, Watanabe, & Nishino, 1996).

Enzymatic Synthesis and Reaction Geometry

- Research on geranylgeranyl diphosphate synthase from various sources, including plants like Sinapis alba (mustard), has provided insights into the enzyme's structure, reaction geometry, and binding modes of substrates and products. This information is crucial for understanding the enzyme's role in prenyltransferase reactions (Kloer, Welsch, Beyer, & Schulz, 2006).

Zukünftige Richtungen

GGPP has become an attractive target for anticancer therapy due to the reliance of cancers on geranylgeranylated proteins . Current GGDPS inhibitor development focuses on optimizing the drug-target enzyme interactions of nitrogen-containing bisphosphonate-based drugs . Understanding the enzyme structure, active site, and ligand/product interactions is essential to advance GGDPS inhibitor development .

Eigenschaften

CAS-Nummer |

104715-21-1 |

|---|---|

Produktname |

GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |

Molekularformel |

C20H41O7P2-3 |

Molekulargewicht |

455.489 |

IUPAC-Name |

[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |

InChI |

InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |

InChI-Schlüssel |

NGRPSJDZEFGBCQ-UHFFFAOYSA-K |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Synonyme |

GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)